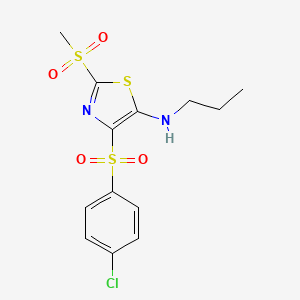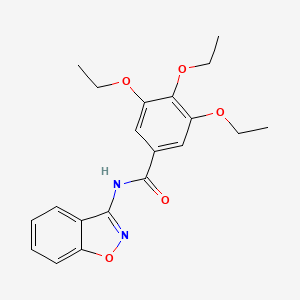![molecular formula C22H22N2O2 B11408550 2-(furan-2-yl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11408550.png)
2-(furan-2-yl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(FURAN-2-YL)-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a furan ring, a benzodiazole core, and a butyl chain linked to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(FURAN-2-YL)-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The benzodiazole core can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens and nitrating agents. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted benzodiazole and furan derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
2-(FURAN-2-YL)-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The furan ring and benzodiazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.
2-Butylfuran: A furan derivative with a butyl group attached.
Benzofuran derivatives: Compounds with a benzofuran core, known for their biological activities.
Uniqueness
2-(FURAN-2-YL)-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of a furan ring, a benzodiazole core, and a butyl chain with a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less complex analogs .
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-[4-(4-methylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C22H22N2O2/c1-17-10-12-18(13-11-17)25-15-5-4-14-24-20-8-3-2-7-19(20)23-22(24)21-9-6-16-26-21/h2-3,6-13,16H,4-5,14-15H2,1H3 |
InChI Key |
SUKRZXRVKLAUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11408474.png)
![2-Methylpropyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11408483.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11408484.png)
![Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11408504.png)
![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11408506.png)
![2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B11408508.png)
![methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11408514.png)
![N-[(1Z)-3-[(2-hydroxyethyl)amino]-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11408515.png)
![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-3,5-dimethylpiperidine](/img/structure/B11408525.png)


![N-benzyl-2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11408542.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11408543.png)
![2-[1-(3-methylphenoxy)ethyl]-1-propyl-1H-benzimidazole](/img/structure/B11408544.png)
